molecular formula C14H15Cl2N3O2 B13253216 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide CAS No. 873790-29-5

2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide

Cat. No.: B13253216
CAS No.: 873790-29-5
M. Wt: 328.2 g/mol
InChI Key: KZQZHZHQFYJXQX-UHFFFAOYSA-N
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Description

2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and acetamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the chlorophenyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(methyl)acetamide
  • 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(ethyl)acetamide

Uniqueness

2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide is unique due to its specific structural features, such as the presence of the isopropyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

873790-29-5

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

2-chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C14H15Cl2N3O2/c1-9(2)19(13(20)7-15)8-12-17-18-14(21-12)10-5-3-4-6-11(10)16/h3-6,9H,7-8H2,1-2H3

InChI Key

KZQZHZHQFYJXQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2Cl)C(=O)CCl

Origin of Product

United States

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